1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine
Overview
Description
1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via a palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Substituted benzothiophenes with various functional groups.
Scientific Research Applications
1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Biological Studies: The compound is investigated for its antimicrobial and antioxidant activities.
Mechanism of Action
The mechanism of action of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-Phenylpyridine: Similar in structure but contains a pyridine ring instead of a thiophene ring.
2-(Benzo[b]thiophen-2-yl)pyridine: Contains both benzothiophene and pyridine moieties.
3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene: Contains an indole ring fused to the benzothiophene core.
Uniqueness: 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine is unique due to its specific substitution pattern and the presence of the N-methyl group, which can influence its electronic properties and biological activity .
Properties
IUPAC Name |
1-(1-benzothiophen-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6,11H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHVKIIMXLUFHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351182 | |
Record name | 2-(Methylaminomethyl)benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335032-47-8 | |
Record name | 2-(Methylaminomethyl)benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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